molecular formula C18H23N5 B2363751 2-Propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole CAS No. 2415620-92-5

2-Propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole

Cat. No.: B2363751
CAS No.: 2415620-92-5
M. Wt: 309.417
InChI Key: OWSGATXGIDKAEH-UHFFFAOYSA-N
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Description

2-Propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole is a complex organic compound that features a benzimidazole core, an azetidine ring, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid. The azetidine ring can be introduced via a cyclization reaction involving appropriate precursors. The pyrazole moiety is then attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzimidazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The azetidine and pyrazole moieties may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and have similar biological activities.

    Azetidine derivatives: Compounds such as azetidine-2-carboxylic acid are structurally related and have distinct biological properties.

    Pyrazole derivatives: Compounds like celecoxib and pyrazole-3-carboxylic acid are similar in structure and exhibit various pharmacological effects.

Uniqueness

2-Propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole is unique due to the combination of its three distinct moieties, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-propan-2-yl-1-[1-(2-pyrazol-1-ylethyl)azetidin-3-yl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5/c1-14(2)18-20-16-6-3-4-7-17(16)23(18)15-12-21(13-15)10-11-22-9-5-8-19-22/h3-9,14-15H,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSGATXGIDKAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)CCN4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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